N-Hexadecanoyl-serine
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Overview
Description
N-Hexadecanoyl-serine is an organic compound belonging to the class of N-acyl-L-alpha-amino acids. These compounds are characterized by the acylation of the alpha amino group of L-serine with a long-chain fatty acid, in this case, hexadecanoic acid (palmitic acid). This compound is considered a fatty amide and is known for its biocompatibility and low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hexadecanoyl-serine can be synthesized through various methods. One common approach involves the reaction of hexadecanoyl chloride with L-serine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve enzymatic methods using lipases. This approach is eco-friendly and highly selective, although it may have limitations such as low conversion rates and long reaction times. Another method involves the use of mixed acid anhydrides to react with amino acids, providing a simple and convenient process for preparing N-acyl derivatives .
Chemical Reactions Analysis
Types of Reactions: N-Hexadecanoyl-serine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid chain, leading to the formation of hydroperoxides and other oxidized derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Hydroperoxides, alcohols, and ketones.
Reduction: Amines and alcohols.
Substitution: Esters and ethers.
Scientific Research Applications
N-Hexadecanoyl-serine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension and form micelles.
Biology: Its biocompatibility makes it suitable for use in biological studies, particularly in the formation of vesicles and bilayers.
Mechanism of Action
The mechanism of action of N-Hexadecanoyl-serine involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The molecular targets and pathways involved are primarily related to its surfactant properties and its ability to modulate membrane dynamics .
Comparison with Similar Compounds
- N-Octadecanoyl-serine
- N-Dodecanoyl-serine
- N-Tetradecanoyl-serine
Properties
CAS No. |
16417-38-2 |
---|---|
Molecular Formula |
C19H37NO4 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-(hexadecanoylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C19H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24) |
InChI Key |
BFVRFWIQTACAPT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)O |
Key on ui other cas no. |
16417-38-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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